molecular formula C9H10ClNOS B15385185 1-(2-Amino-5-mercaptophenyl)-3-chloropropan-2-one

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B15385185
M. Wt: 215.70 g/mol
InChI Key: HKWXIKFNWJJFML-UHFFFAOYSA-N
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Description

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-2-one is a useful research compound. Its molecular formula is C9H10ClNOS and its molecular weight is 215.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-5-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-7(12)3-6-4-8(13)1-2-9(6)11/h1-2,4,13H,3,5,11H2

InChI Key

HKWXIKFNWJJFML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)CC(=O)CCl)N

Origin of Product

United States

Biological Activity

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN1S1C_10H_{12}ClN_1S_1 with a molecular weight of approximately 229.73 g/mol. The structure features a chloropropanone moiety linked to an amino and mercapto-substituted phenyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects:

1. Antimicrobial Activity
Studies have indicated that compounds containing mercapto groups exhibit significant antimicrobial properties. The presence of the mercapto group in this compound enhances its ability to interact with microbial enzymes, potentially inhibiting their function.

2. Antioxidant Properties
Research suggests that the compound may possess antioxidant properties, which are attributed to the presence of the thiol group. This functional group can scavenge free radicals, thereby protecting cells from oxidative stress.

3. Cytotoxicity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2 Antioxidant ActivityShowed effective scavenging of DPPH radicals, indicating strong antioxidant potential.
Study 3 CytotoxicityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.

The mechanisms underlying the biological activities of this compound include:

1. Enzyme Inhibition
The mercapto group is known to form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity.

2. Modulation of Signaling Pathways
Evidence suggests that this compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.